3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride

Catalog No.
S3162009
CAS No.
1955548-28-3
M.F
C12H16ClN3O3
M. Wt
285.73
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,...

CAS Number

1955548-28-3

Product Name

3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride

IUPAC Name

3-[2-(dimethylamino)ethyl]-2-oxo-1H-benzimidazole-5-carboxylic acid;hydrochloride

Molecular Formula

C12H16ClN3O3

Molecular Weight

285.73

InChI

InChI=1S/C12H15N3O3.ClH/c1-14(2)5-6-15-10-7-8(11(16)17)3-4-9(10)13-12(15)18;/h3-4,7H,5-6H2,1-2H3,(H,13,18)(H,16,17);1H

InChI Key

DGYCHXQZVOENKV-UHFFFAOYSA-N

SMILES

CN(C)CCN1C2=C(C=CC(=C2)C(=O)O)NC1=O.Cl

Solubility

not available

3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is a synthetic compound characterized by its complex structure, which includes a benzodiazole moiety. Its molecular formula is C₁₂H₁₆ClN₃O₃, and it has a molecular weight of 285.73 g/mol. The compound features a dimethylaminoethyl side chain and a carboxylic acid functional group, which contribute to its potential biological activity and solubility properties . The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it suitable for various applications in medicinal chemistry.

Typical of benzodiazole derivatives. Key reactions include:

  • Acid-Base Reactions: The carboxylic acid group can donate protons, making the compound act as an acid in the presence of bases.
  • Nucleophilic Substitution: The dimethylamino group may undergo nucleophilic substitution reactions, especially in electrophilic environments.
  • Condensation Reactions: The carbonyl group can participate in condensation reactions with amines or alcohols, potentially leading to the formation of more complex molecules.

These reactions are significant for exploring the compound's reactivity and potential modifications for enhanced biological activity.

Research indicates that compounds similar to 3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride exhibit various biological activities. These may include:

  • Antimicrobial Properties: Some benzodiazole derivatives have shown effectiveness against bacterial and fungal strains.
  • Anticancer Activity: Certain structural analogs have been investigated for their potential to inhibit cancer cell proliferation.
  • Neuroprotective Effects: Compounds with similar structures may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

The specific biological activity of this compound requires further investigation through pharmacological studies and clinical trials.

Synthesis of 3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride typically involves multiple steps:

  • Formation of the Benzodiazole Ring: Starting from appropriate precursors, the benzodiazole ring is formed through cyclization reactions.
  • Introduction of Functional Groups: The dimethylaminoethyl side chain is introduced via alkylation methods. This step often involves using a dimethylaminoethyl halide.
  • Carboxylation: The carboxylic acid group is added through carboxylation reactions or by hydrolysis of an ester intermediate.
  • Salt Formation: Finally, hydrochloric acid is used to form the hydrochloride salt, enhancing solubility and stability .

The primary applications of 3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride include:

  • Pharmaceutical Development: As a potential drug candidate due to its biological activities.
  • Chemical Research: Used as a building block in organic synthesis and medicinal chemistry.
  • Biochemical Studies: Investigated for its interaction with biological targets to understand its mechanism of action.

Interaction studies are crucial for understanding how 3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride interacts with various biological systems. These studies may include:

  • Protein Binding Assays: To determine how well the compound binds to target proteins.
  • Enzyme Inhibition Studies: Evaluating the compound's ability to inhibit specific enzymes relevant to disease pathways.
  • Cell Line Testing: Assessing cytotoxicity and efficacy in various cancer cell lines or microbial cultures.

Such studies provide insight into the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride. A comparison highlights their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid19950-97-11.00Lacks dimethylamino group
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid64826-45-51.00Contains methyl groups instead
3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid863564-77-61.00Methyl substitution at different position
2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid23814-14-40.94No dimethylamino group
4,4'-(Carbonylbis(methylazanediyl))dibenzoic acid93492-11-60.92Different functional groups

These compounds illustrate variations in functional groups and structural modifications that can influence their biological activity and applications.

Dates

Last modified: 08-18-2023

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